molecular formula C11H11N3O3 B13219783 Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

Katalognummer: B13219783
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: VEDRSZFBGZXDOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique imidazo[1,5-a]pyridine core, which is known for its versatility and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of ethyl 2-aminopyridine-3-carboxylate with isocyanates under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s imidazo[1,5-a]pyridine core allows it to interact with various biological pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate stands out due to its unique imidazo[1,5-a]pyridine core, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from medicinal chemistry to material science, highlights its significance .

Eigenschaften

Molekularformel

C11H11N3O3

Molekulargewicht

233.22 g/mol

IUPAC-Name

ethyl 1-carbamoylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10-13-8(9(12)15)7-5-3-4-6-14(7)10/h3-6H,2H2,1H3,(H2,12,15)

InChI-Schlüssel

VEDRSZFBGZXDOU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.